![molecular formula C14H10ClFN2O B5174849 2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole
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Overview
Description
Scientific Research Applications
Plant Growth Regulation
This compound could potentially be used as a plant growth regulator . In a study, it was found that certain plant growth regulators could alleviate the damage caused by similar compounds and maintain yield . This suggests that “2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” might have similar effects.
Antifungal Activity
The compound has shown promising results in terms of antifungal activity . New derivatives of the compound were synthesized and screened for their antifungal activity against a broad spectrum of yeast and filamentous fungal strains . The results showed that certain derivatives exhibited good antifungal activity, acting at least by increasing membrane permeability of fungal cells .
UV Radiation Studies
The compound could be used in studies related to the influence of UV radiation on stable organic toxic compounds . The structure of the compound might make it suitable for long-term experiments studying the mechanisms of influence of UV radiation with different wavelengths and powers .
Environmental Risk Assessment
The compound could be used in environmental risk assessment studies . Similar compounds have been used to detect the impacts on aquatic plants using morpho-anatomical and physiological biomarkers . This suggests that “2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” could be used in a similar manner to assess the environmental risk to the non-target environment .
Drug Development
Given its antifungal activity, the compound could potentially be used in the development of new antifungal drugs . The study confirms that the new benzamide derivatives exhibited an improved pharmacokinetics profile and a good antifungal activity , suggesting that “2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” could be a promising candidate for the development of novel therapeutic alternatives .
Biochemical Research
The compound could be used in biochemical research, particularly in studies related to the effects of similar compounds on the physiological and metabolic activities of plants . For example, exposure to similar compounds caused a decrease in the chlorophyll content, and an increase in the soluble protein content, Malondialdehyde (MDA) content and protective enzyme activity .
Future Directions
The future directions for the study of “2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” and similar compounds likely involve further exploration of their biological activities and potential applications in medicine and other fields. Given the interest in benzimidazole derivatives for their anticancer and antimicrobial activities , it’s possible that “2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole” could be studied in these contexts.
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole compounds and their derivatives have been widely studied for their potential biological activities, including antiproliferative and antimicrobial activities .
Mode of Action
It’s known that benzimidazole derivatives can interact with biological targets through various mechanisms, such as hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions . These interactions can lead to changes in the biological activity of the target, potentially leading to the observed effects of the compound.
Biochemical Pathways
It’s known that benzimidazole compounds and their derivatives can affect various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
It’s known that benzimidazole compounds and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-9-1-4-11(5-2-9)19-8-14-17-12-6-3-10(16)7-13(12)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBCKSQJQPHWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC3=C(N2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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